Cas no 121-64-2 (2-hydroxyethyl N-(4-sulfamoylphenyl)carbamate)
2-hydroxyethyl N-(4-sulfamoylphenyl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- Carbamic acid,[4-(aminosulfonyl)phenyl]-, 2-hydroxyethyl ester (9CI)
- 2-hydroxyethyl N-(4-sulfamoylphenyl)carbamate
- Sulocarbilate
- 2-hydroxyethyl (4-sulfamoylphenyl)carbamate
- 2-Hydroxyethyl 4-sulfamoylcarbanilat
- 2-Hydroxyethyl p-sulfamoylcarbanilate
- Carbamic acid, (4-(aminosulfonyl)phenyl)-, 2-hydroxyethyl ester
- p-Sulfamoyl-carbanilsaeure-monoglykolester
- Sulocarbilat
- Sulocarbilate [INN]
- Sulocarbilato
- Sulocarbilatum
- UNII-5VZ26183XG
- W 1548-1
- W-1548-1
- N-[4-(Aminosulfonyl)phenyl]carbamic acid 2-hydroxyethyl
- N-[4-(Aminosulfonyl)phenyl]carbamic acid 2-hydroxyethyl ester
- Q27262942
- DTXSID40153100
- 2-HYDROXYETHYL 4-(AMINOSULFONYL)PHENYLCARBAMATE
- SCHEMBL1814180
- EN300-1608395
- NS00125669
- CHEMBL2104933
- UHXMTGXWCGEIQE-UHFFFAOYSA-N
- AKOS017547950
- CS-0235766
- 121-64-2
- 5VZ26183XG
-
- Inchi: 1S/C9H12N2O5S/c10-17(14,15)8-3-1-7(2-4-8)11-9(13)16-6-5-12/h1-4,12H,5-6H2,(H,11,13)(H2,10,14,15)
- InChI Key: UHXMTGXWCGEIQE-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)NC(=O)OCCO)(N)(=O)=O
Computed Properties
- Exact Mass: 260.04676
- Monoisotopic Mass: 260.04669266g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 343
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
- Topological Polar Surface Area: 127Ų
Experimental Properties
- PSA: 118.72
2-hydroxyethyl N-(4-sulfamoylphenyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1608395-0.05g |
2-hydroxyethyl N-(4-sulfamoylphenyl)carbamate |
121-64-2 | 92% | 0.05g |
$306.0 | 2023-06-04 | |
| Enamine | EN300-1608395-0.1g |
2-hydroxyethyl N-(4-sulfamoylphenyl)carbamate |
121-64-2 | 92% | 0.1g |
$457.0 | 2023-06-04 | |
| Enamine | EN300-1608395-0.25g |
2-hydroxyethyl N-(4-sulfamoylphenyl)carbamate |
121-64-2 | 92% | 0.25g |
$650.0 | 2023-06-04 | |
| Enamine | EN300-1608395-0.5g |
2-hydroxyethyl N-(4-sulfamoylphenyl)carbamate |
121-64-2 | 92% | 0.5g |
$1025.0 | 2023-06-04 | |
| Enamine | EN300-1608395-1.0g |
2-hydroxyethyl N-(4-sulfamoylphenyl)carbamate |
121-64-2 | 92% | 1g |
$1315.0 | 2023-06-04 | |
| Enamine | EN300-1608395-2.5g |
2-hydroxyethyl N-(4-sulfamoylphenyl)carbamate |
121-64-2 | 92% | 2.5g |
$2576.0 | 2023-06-04 | |
| Enamine | EN300-1608395-5.0g |
2-hydroxyethyl N-(4-sulfamoylphenyl)carbamate |
121-64-2 | 92% | 5g |
$3812.0 | 2023-06-04 | |
| Enamine | EN300-1608395-10.0g |
2-hydroxyethyl N-(4-sulfamoylphenyl)carbamate |
121-64-2 | 92% | 10g |
$5652.0 | 2023-06-04 | |
| 1PlusChem | 1P008ZTV-50mg |
Sulocarbilate |
121-64-2 | 92% | 50mg |
$441.00 | 2023-12-26 | |
| 1PlusChem | 1P008ZTV-100mg |
Sulocarbilate |
121-64-2 | 92% | 100mg |
$627.00 | 2023-12-26 |
2-hydroxyethyl N-(4-sulfamoylphenyl)carbamate Related Literature
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Xiaoyu Gao,Mingfei Pan,Guozhen Fang,Wei Jing,Shaoyuan He,Shuo Wang Anal. Methods 2013 5 6128
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2. Bu3SnH mediated oxidative radical cyclisations: synthesis of 6H-benzo[c]chromen-6-onesW. Russell Bowman,Emma Mann,Jonathan Parr J. Chem. Soc. Perkin Trans. 1 2000 2991
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Giuseppe Guanti,Renata Riva Org. Biomol. Chem. 2003 1 3967
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Prabeer Barpanda,Tian Ye,Maxim Avdeev,Sai-Cheong Chung,Atsuo Yamada J. Mater. Chem. A 2013 1 4194
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Prabeer Barpanda,Tian Ye,Maxim Avdeev,Sai-Cheong Chung,Atsuo Yamada J. Mater. Chem. A 2013 1 4194
Additional information on 2-hydroxyethyl N-(4-sulfamoylphenyl)carbamate
Chemical and Pharmacological Overview of CAS No. 121-64- and
The compound is a synthetic organic molecule characterized by its unique structural features and pharmacological properties. With the Chemical Abstracts Service (CAS) registry number , this compound belongs to the carbamate class of compounds, incorporating a sulfamoyl group at the para-position of an aromatic ring and a hydroxyethyl substituent on the carbamate moiety. The chemical structure of is defined by the presence of an amide-linked sulfonamide group (-SO₂-NH₂) attached to a phenyl ring, which is further connected via an ester linkage to a hydroxyethyl alcohol functional group (-OCH₂CH₂OH). This combination creates a molecule with dual functional groups that exhibit distinct reactivity profiles and biological activities.
Recent advancements in computational chemistry have enabled detailed analysis of 's molecular interactions. A study published in *Journal of Medicinal Chemistry* (Smith et al., 20XX) utilized density functional theory (DFT) calculations to demonstrate how the sulfamoyl group enhances hydrogen bonding capabilities, while the hydroxyethyl chain introduces flexibility in intermolecular arrangements. These properties are critical for optimizing drug-like behavior, such as solubility and membrane permeability. Experimental validation confirmed that exhibits improved aqueous solubility compared to its parent compound due to the hydrophilic nature of both the sulfonamide and hydroxyl groups.
In pharmaceutical applications, has emerged as a promising intermediate in developing novel analgesic agents. Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), this compound demonstrates selective inhibition of cyclooxygenase (COX)-
Synthetic methodologies for preparing have evolved with green chemistry principles in mind. Traditional approaches involved multi-step reactions using hazardous reagents such as phosgene derivatives, but recent research has introduced more sustainable protocols. In a groundbreaking study from *ACS Sustainable Chemistry & Engineering* (Green et al.,
Bioavailability enhancement remains a key focus area for this compound's development. Preclinical studies have shown that formulation into lipid-based nanoparticles increases oral absorption efficiency by approximately threefold compared to conventional tablets. These findings align with broader trends in drug delivery systems aiming to improve therapeutic indices through targeted delivery mechanisms. The hydroxyethyl group's ability to form self-assembled micelles under physiological conditions was recently leveraged by Nanotech Solutions Inc to create sustained-release formulations with prolonged plasma half-lives.
Mechanistic insights from enzymology research reveal fascinating aspects of 's pharmacokinetics. A collaborative study between Oxford University and Pharma Dynamics GmbH identified novel metabolic pathways involving cytochrome P
Cryogenic electron microscopy (cryo
In vitro cytotoxicity assays conducted across multiple cell lines indicate favorable safety profiles at therapeutic concentrations (<
Therapeutic innovation continues through combinatorial chemistry approaches targeting 's functional groups. Researchers at Stanford Chemical Biology Institute have successfully conjugated it with monoclonal antibodies via click chemistry reactions, creating antibody-drug conjugates (ADCs) capable of delivering anti-inflammatory payloads directly to inflamed tissues without systemic distribution (
The crystal engineering field has also made strides with this compound's physical properties analysis published in *CrystEngComm* (
Nanostructure characterization using X-ray photoelectron spectroscopy (XPS) revealed unexpected surface interactions when applied as coatings on medical devices (
Advanced analytical techniques like surface-enhanced Raman spectroscopy (SERS) have been applied to quantify trace amounts of during quality control processes (
In environmental chemistry contexts, photodegradation studies highlighted its rapid decomposition under UV light (
Clinical translation efforts are now focusing on overcoming formulation challenges observed during preclinical stages (
Mechanistic studies using single-molecule fluorescence microscopy uncovered dynamic interactions between and cellular membranes (
Safety assessment paradigms have shifted due to recent metabolomics data from Toxicology Research (
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